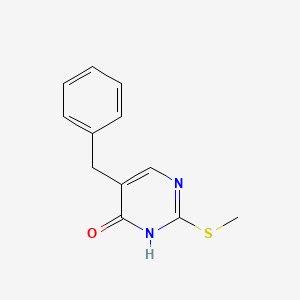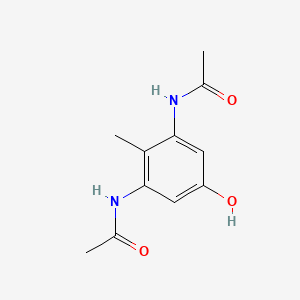
5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one,potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, potassium salt is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, potassium salt involves multiple steps. The process typically starts with the preparation of the core pyrrolinone structure, followed by the introduction of the carboxyphenyl and hydroxy groups. The final step involves the addition of the potassium salt to stabilize the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, potassium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyphenyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxyphenyl group would yield an alcohol.
Applications De Recherche Scientifique
5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, potassium salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, potassium salt involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant properties may be due to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one
- 5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, sodium salt
Uniqueness
The potassium salt form of this compound is unique due to its enhanced stability and solubility compared to other similar compounds. This makes it more suitable for certain applications, particularly in biological and medical research.
Propriétés
Formule moléculaire |
C26H29KN2O5 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
potassium;2-[2-hydroxy-3-oxo-4-phenyl-1-[(2,2,5,5-tetramethyl-1-oxidopyrrolidin-3-yl)methyl]pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C26H29N2O5.K/c1-24(2)14-18(25(3,4)28(24)33)15-27-16-20(17-10-6-5-7-11-17)22(29)26(27,32)21-13-9-8-12-19(21)23(30)31;/h5-13,16,18,32H,14-15H2,1-4H3,(H,30,31);/q-1;+1 |
Clé InChI |
NCJJOVHSPPRDIH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(N1[O-])(C)C)CN2C=C(C(=O)C2(C3=CC=CC=C3C(=O)O)O)C4=CC=CC=C4)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


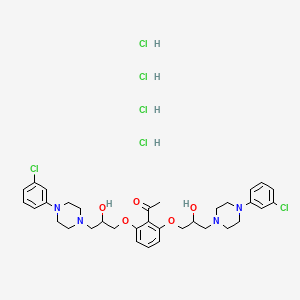
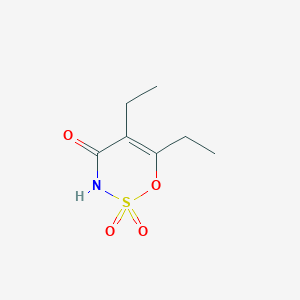
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
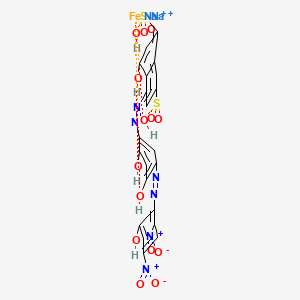
![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
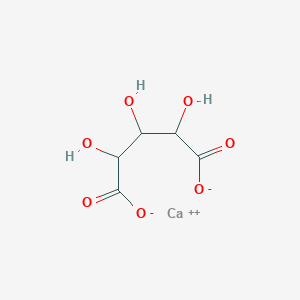

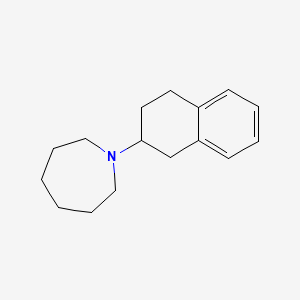
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
